molecular formula C21H25N3O3S B11310088 N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11310088
M. Wt: 399.5 g/mol
InChI Key: UJFICGGRYIZJKS-UHFFFAOYSA-N
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Description

N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a piperidine ring, a thiophene ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the piperidine ring: This step involves the alkylation of the furan derivative with a piperidine derivative under nucleophilic substitution conditions.

    Formation of the thiophene ring: This can be done through the cyclization of a suitable precursor in the presence of a sulfur source.

    Formation of the oxazole ring: This step involves the cyclization of a suitable precursor under oxidative conditions.

    Coupling of the intermediates: The final step involves the coupling of the intermediates to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.

    Reduction: The oxazole ring can be reduced to form a corresponding amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include alkyl halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione, while reduction of the oxazole ring can lead to the formation of 2-amino-5-(thiophen-2-yl)-1,2-oxazole.

Scientific Research Applications

N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs due to its unique structural features and potential biological activity.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s unique electronic properties make it a potential candidate for use in organic electronics and optoelectronic devices.

Mechanism of Action

The mechanism of action of N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide: can be compared with other compounds that contain similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer unique electronic and steric properties. This makes it a valuable compound for various applications in medicinal chemistry, organic synthesis, and materials science.

Properties

Molecular Formula

C21H25N3O3S

Molecular Weight

399.5 g/mol

IUPAC Name

N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C21H25N3O3S/c1-14-7-9-24(10-8-14)17(18-6-5-15(2)26-18)13-22-21(25)16-12-19(27-23-16)20-4-3-11-28-20/h3-6,11-12,14,17H,7-10,13H2,1-2H3,(H,22,25)

InChI Key

UJFICGGRYIZJKS-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(CNC(=O)C2=NOC(=C2)C3=CC=CS3)C4=CC=C(O4)C

Origin of Product

United States

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